molecular formula C20H30N2O2 B5624443 N,N-dimethyl-1-(3-methylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethanamine

N,N-dimethyl-1-(3-methylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethanamine

Cat. No. B5624443
M. Wt: 330.5 g/mol
InChI Key: JJLOUBGTEDYSSO-UHFFFAOYSA-N
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Description

The molecule is not directly referenced in available literature, but it shares structural motifs with various spirocyclic and azaspiro compounds, which have been studied for their synthesis, molecular structure, chemical reactions, and properties. These compounds often possess interesting biological activities and have potential applications in pharmaceuticals, material science, and as intermediates in organic synthesis.

Synthesis Analysis

The synthesis of azaspirocyclic compounds typically involves complex organic reactions. For example, the synthesis of 2-azaspiro[4.6]undec-7-enes can be achieved through a FeCl(3)-promoted process involving ring expansion, cyclization, and chlorination steps from N-tosyl-N-(3-arylpropargyl)-tethered 6-methylbicyclo[4.1.0]heptan-2-ols (Yeh et al., 2012).

Molecular Structure Analysis

The molecular structure of azaspirocyclic compounds often features a combination of cyclic and acyclic elements, leading to unique stereochemical properties. The determination of the crystal structure of these compounds can reveal detailed insights into their molecular geometry and potential for intermolecular interactions (Zeng et al., 2021).

Chemical Reactions and Properties

Azaspirocyclic compounds can undergo various chemical reactions, including cycloadditions, acylations, and transformations into other heterocyclic systems. These reactions are often catalyzed by specific reagents and conditions, leading to the formation of new bonds and functional groups (Rice et al., 1973).

Physical Properties Analysis

The physical properties of azaspirocyclic compounds, such as solubility, melting point, and crystallinity, are influenced by their molecular structure. These properties are critical for determining the compounds' suitability for various applications and for understanding their behavior in different environments.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations of azaspirocyclic compounds, are central to their utility in organic synthesis and potential pharmaceutical applications. The presence of azaspiro structures can impart unique reactivity patterns that are exploited in the synthesis of complex organic molecules (Ibuka et al., 1981).

properties

IUPAC Name

2-(dimethylamino)-2-(3-methylphenyl)-1-(3-oxa-9-azaspiro[5.5]undecan-9-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N2O2/c1-16-5-4-6-17(15-16)18(21(2)3)19(23)22-11-7-20(8-12-22)9-13-24-14-10-20/h4-6,15,18H,7-14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLOUBGTEDYSSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(C(=O)N2CCC3(CC2)CCOCC3)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-1-(3-methylphenyl)-2-(3-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethanamine

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